4-Methyl-[2,3'-bipyridine]-5'-carboxamide
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Overview
Description
4-Methyl-[2,3’-bipyridine]-5’-carboxamide is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are particularly notable for their ability to coordinate with metal centers, making them valuable as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Methyl-[2,3’-bipyridine]-5’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in redox flow batteries
Mechanism of Action
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its ability to coordinate with metal centers, thereby influencing various molecular pathways. This coordination can affect the redox properties of the metal center, leading to changes in catalytic activity and other chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridine
- 3,3’-Bipyridine
- 4,4’-Bipyridine
- 2,2’-Bipyrimidine
Uniqueness
4-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and coordination chemistry applications .
Properties
CAS No. |
1346686-67-6 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-8-2-3-15-11(4-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) |
InChI Key |
LBNUQRUDGFKCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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